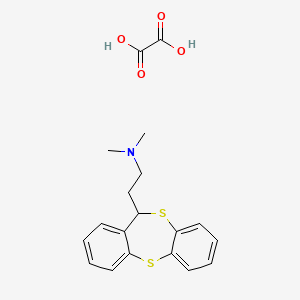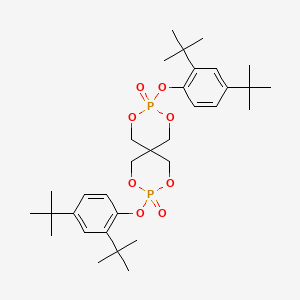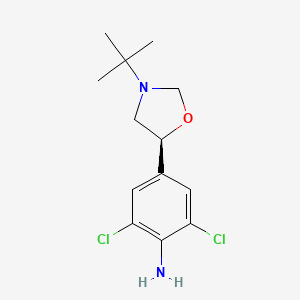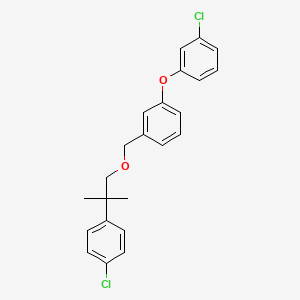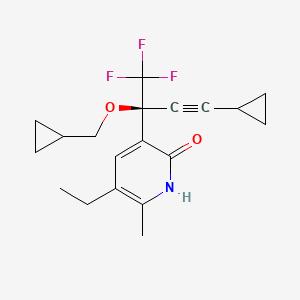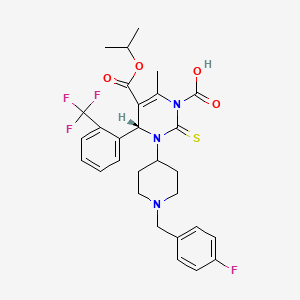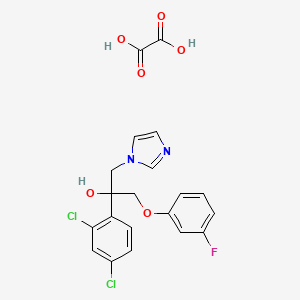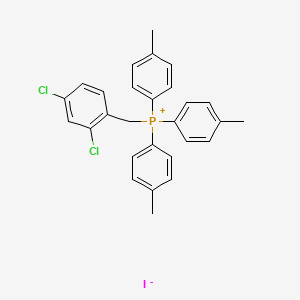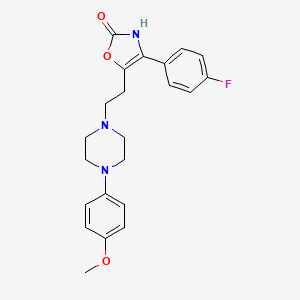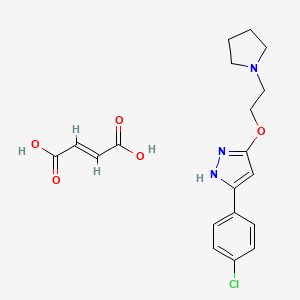
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole is a complex organic compound that combines multiple functional groups, including a pyrazole ring, a pyrrolidine moiety, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group and the pyrrolidine moiety. The final step involves the formation of the (E)-but-2-enedioic acid moiety.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Addition of the Pyrrolidine Moiety: The pyrrolidine moiety can be added through a nucleophilic substitution reaction with an appropriate leaving group.
Formation of (E)-but-2-enedioic Acid Moiety: The final step involves the reaction of the intermediate compound with maleic anhydride under basic conditions to form the (E)-but-2-enedioic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine: A compound with a similar pyrrolidine moiety.
Uniqueness
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole is unique due to its combination of multiple functional groups, which provides it with a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
86871-55-8 |
|---|---|
分子式 |
C19H22ClN3O5 |
分子量 |
407.8 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole |
InChI |
InChI=1S/C15H18ClN3O.C4H4O4/c16-13-5-3-12(4-6-13)14-11-15(18-17-14)20-10-9-19-7-1-2-8-19;5-3(6)1-2-4(7)8/h3-6,11H,1-2,7-10H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
XXGGNLQORPVFPB-WLHGVMLRSA-N |
異性体SMILES |
C1CCN(C1)CCOC2=NNC(=C2)C3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CCN(C1)CCOC2=NNC(=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



